4-Aminobenzonitrile-2,3,5,6-d4

Übersicht

Beschreibung

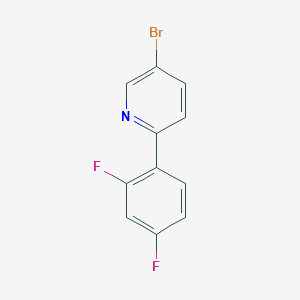

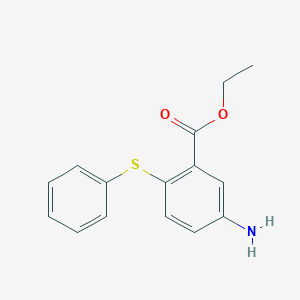

4-Aminobenzonitrile-2,3,5,6-d4, also known as 4-aminobenzonitrile-d4, is a chemical compound with the molecular formula C7H6N2 . It has been used as a derivatization reagent in capillary zone electrophoretic analysis of aldoses, ketoses, and uronic acid . It has also been used in the synthesis of methacrylic monomers containing pendant azobenzene structures and polythiophenes containing an azobenzene moiety in the side-chain .

Synthesis Analysis

4-Aminobenzonitrile has been used in the synthesis of methacrylic monomers containing pendant azobenzene structures and polythiophenes containing an azobenzene moiety in the side-chain . It has also been used as a derivatization reagent in capillary zone electrophoretic analysis of aldoses, ketoses, and uronic acid .Molecular Structure Analysis

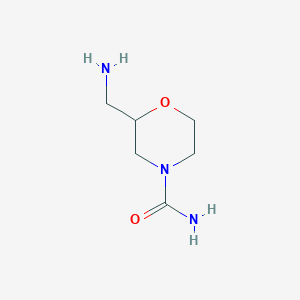

The molecular structure of 4-Aminobenzonitrile-2,3,5,6-d4 is characterized by a molecular weight of 122.16 g/mol . The InChI string representation of its structure isInChI=1S/C7H6N2/c8-5-6-1-3-7 (9)4-2-6/h1-4H,9H2/i1D,2D,3D,4D . The compound’s canonical SMILES representation is C1=CC (=CC=C1C#N)N . Chemical Reactions Analysis

A regioselective synthesis of benzonitriles has been reported via an amino-catalyzed [3+3] benzannulation reaction of α,β-unsaturated aldehydes and 4-arylsulfonyl-2-butenenitriles . This reaction can proceed smoothly under mild reaction conditions and without the aid of any metals, additional oxidants, or strong bases .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Aminobenzonitrile-2,3,5,6-d4 include a molecular weight of 122.16 g/mol . The compound has a topological polar surface area of 49.8 Ų . The compound’s exact mass and monoisotopic mass are both 122.078205184 g/mol .Wissenschaftliche Forschungsanwendungen

Metabolic Research

4-Aminobenzonitrile-2,3,5,6-d4: is utilized in metabolic research to study metabolic pathways in vivo safely. The deuterium labeling allows for the tracing of metabolic processes without altering the biological system’s chemistry .

Environmental Monitoring

This compound serves as a standard for environmental pollutants. It’s used in the detection of contaminants in air, water, soil, sediment, and food, helping to monitor and understand environmental pollution levels .

Clinical Diagnostics

In the field of clinical diagnostics, 4-Aminobenzonitrile-2,3,5,6-d4 is used for imaging, diagnosis, and newborn screening. Its isotopic labeling helps in the precise detection of diseases and conditions .

Organic Chemistry

The compound is a valuable tool in organic chemistry for chemical identification, qualitative and quantitative analysis, and detection. It can be used as a chemical reference due to its stable isotope labeling .

NMR Solvent Studies

4-Aminobenzonitrile-2,3,5,6-d4: is used in various types of NMR solvents to study the structure, reaction mechanism, and kinetics of compounds. Its isotopic labels help in the accurate analysis of molecular interactions .

High-Pressure Synchrotron Studies

Research has shown that 4-Aminobenzonitrile undergoes a pressure-induced phase transition, which is crucial for understanding the formation and enhancement of weak hydrogen bonds under high pressure. This can contribute to the development of supramolecular chemistry and the study of materials under extreme conditions .

Safety and Hazards

4-Aminobenzonitrile is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Eigenschaften

IUPAC Name |

4-amino-2,3,5,6-tetradeuteriobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2/c8-5-6-1-3-7(9)4-2-6/h1-4H,9H2/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBAZINRZQSAIAY-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C#N)[2H])[2H])N)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Aminobenzonitrile-2,3,5,6-d4 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-([(2-Aminoethyl)carbamoyl]amino)butanoic acid](/img/structure/B1526574.png)

![(1-{[2-(Aminomethyl)phenyl]methyl}pyrrolidin-2-yl)methanol](/img/structure/B1526575.png)

![3-Amino-1-[1-(4-fluorophenyl)ethyl]pyrrolidin-2-one](/img/structure/B1526577.png)

![1-[2-(2-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine](/img/structure/B1526580.png)

![6-Bromo-2-(bromomethyl)benzo[b]thiophene](/img/structure/B1526586.png)

![Tert-butyl 9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B1526588.png)